4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine
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Overview
Description
4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that features a piperidine ring substituted with a 3,5-dimethoxybenzoyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of the piperidine and pyridine precursors.
Coupling Reaction: The piperidine derivative is coupled with a boronic acid or ester derivative of the pyridine ring using a palladium catalyst.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antimicrobial agent
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it could inhibit glycine transporter 1 (GlyT1), which is a strategy investigated for the treatment of schizophrenia .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethoxybenzoyl)piperidine: Shares the piperidine and benzoyl moieties but lacks the pyridine ring.
4-(Piperidin-4-yl)pyridine: Contains the piperidine and pyridine rings but lacks the benzoyl group.
Uniqueness
4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-11-14(12-18(13-17)24-2)19(22)21-9-5-16(6-10-21)25-15-3-7-20-8-4-15/h3-4,7-8,11-13,16H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRIUFGONICDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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